Aldh1A3-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ALDH1A3-IN-2 is a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme that plays a significant role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation . This compound has shown potential in cancer research, particularly in targeting cancer stem cells .

Preparation Methods

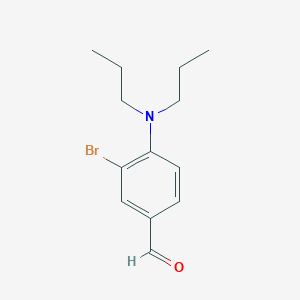

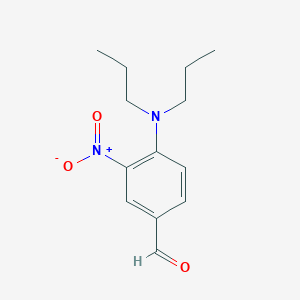

The synthetic routes and reaction conditions for ALDH1A3-IN-2 involve the use of specific reagents and catalysts. One of the common methods includes the expansion of the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

ALDH1A3-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound is designed to selectively inhibit ALDH1A3 by binding to its active site, preventing the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids . Common reagents used in these reactions include benzyloxybenzaldehyde derivatives, which have shown selective inhibition of ALDH1A3 . The major products formed from these reactions are typically the inhibited enzyme complexes.

Scientific Research Applications

ALDH1A3-IN-2 has a wide range of scientific research applications, particularly in cancer research. It has been shown to inhibit the proliferation, differentiation, and metastasis of cancer stem cells in various solid tumors, including breast cancer, lung cancer, and glioblastoma . The compound is also being explored for its potential in enhancing the sensitivity of cancer cells to chemotherapy by targeting the ALDH1A3 enzyme . Additionally, this compound is used in studies related to the role of aldehyde dehydrogenases in metabolic pathways and their impact on diseases such as diabetes .

Mechanism of Action

The mechanism of action of ALDH1A3-IN-2 involves the selective inhibition of the ALDH1A3 enzyme. By binding to the active site of ALDH1A3, the compound prevents the enzyme from catalyzing the oxidation of aldehydes to carboxylic acids . This inhibition disrupts the metabolic pathways that rely on ALDH1A3, leading to reduced proliferation and increased apoptosis of cancer cells . The molecular targets and pathways involved include the USP28/MYC signaling pathway, the ALDH1A1/HIF-1α/VEGF axis, and the wnt/β-catenin signaling pathway .

Comparison with Similar Compounds

ALDH1A3-IN-2 is unique in its high selectivity and potency as an ALDH1A3 inhibitor. Similar compounds include benzyloxybenzaldehyde derivatives such as ABMM-15 and ABMM-16, which also show selective inhibition of ALDH1A3 . These compounds have been found to have IC50 values of 0.23 and 1.29 µM, respectively, compared to the IC50 of 0.30 µM for this compound . The uniqueness of this compound lies in its specific design to target ALDH1A3 with minimal cytotoxicity to non-cancerous cells .

References

Properties

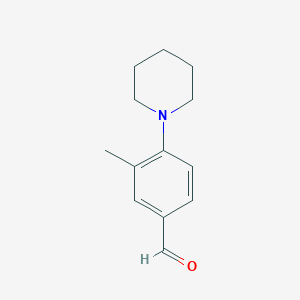

CAS No. |

886502-08-5 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

3-methyl-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

InChI Key |

PFELXGCZCNQNEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)